

A Comparative Guide to the Characterization of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl phenyl sulfide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **2-Nitrophenyl phenyl sulfide** through its characterization data. We present a detailed comparison with structurally similar alternatives, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, aiding in the positive identification and quality assessment of **2-Nitrophenyl phenyl sulfide**.

Overview of 2-Nitrophenyl Phenyl Sulfide and Alternatives

2-Nitrophenyl phenyl sulfide is an organic compound with the chemical formula $C_{12}H_9NO_2S$. Its structure features a phenyl group and a 2-nitrophenyl group linked by a sulfur atom. The presence and position of the nitro group significantly influence the molecule's chemical properties and reactivity, making unambiguous characterization crucial. For a thorough validation, we compare its analytical data with those of three key alternatives:

- 4-Nitrophenyl phenyl sulfide: An isomer of the target compound, differing only in the position of the nitro group on the phenyl ring.
- 2-Aminophenyl phenyl sulfide: A derivative where the nitro group is reduced to an amino group, altering its electronic properties.

- 2-Nitrodiphenyl ether: An analog where the sulfur atom is replaced by an oxygen atom, impacting the geometry and reactivity of the molecule.

Comparative Characterization Data

The following tables summarize the key characterization data for **2-Nitrophenyl phenyl sulfide** and its selected alternatives.

Table 1: Physical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Nitrophenyl phenyl sulfide	4171-83-9	C ₁₂ H ₉ NO ₂ S	231.27	80-84 ^[1]
4-Nitrophenyl phenyl sulfide	952-97-6	C ₁₂ H ₉ NO ₂ S	231.27	52-55
2-Aminophenyl phenyl sulfide	1134-94-7	C ₁₂ H ₁₁ NS	201.29	41-45 ^[2]
2-Nitrodiphenyl ether	2216-12-8	C ₁₂ H ₉ NO ₃	215.21	Not Applicable (Liquid)

Table 2: Spectroscopic Data

Compound	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
2-Nitrophenyl phenyl sulfide	Data available[3]	Data available	Data available[4] [5]	Data available[6]
4-Nitrophenyl phenyl sulfide	Data available	Data available[7]	Data available	Data available
2-Aminophenyl phenyl sulfide	Data available[8]	Data available[8]	Data available	Data available
2-Nitrodiphenyl ether	Data available	Data available	Data available[6]	$[\text{M}+\text{H}]^+$ at 216[9]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-15 $^{\circ}\text{C}$ per minute until the temperature is about 15-20 $^{\circ}\text{C}$ below the expected melting point.
- The heating rate is then reduced to 1-2 $^{\circ}\text{C}$ per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: 300 MHz or 400 MHz NMR spectrometer.

Procedure for ^1H and ^{13}C NMR:

- Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is acquired. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.
- The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- A portion of the mixture is placed in a pellet press.
- A pressure of 7-10 tons is applied to form a transparent or translucent pellet.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.

- The IR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

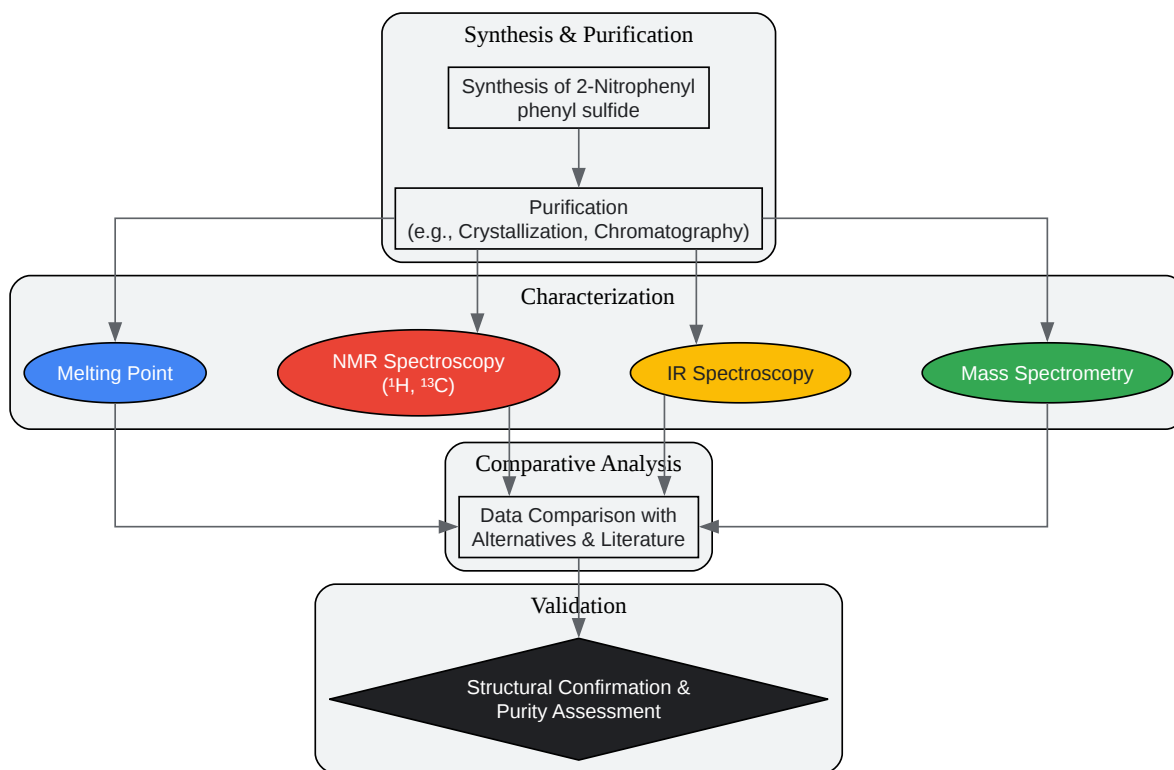
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Electron Ionization):

- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z .

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of **2-Nitrophenyl phenyl sulfide** and a conceptual representation of its potential role in signaling pathways, which is often a key area of investigation for such compounds in drug development.



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Caption: Workflow for the validation of **2-Nitrophenyl phenyl sulfide**.



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Caption: Hypothetical signaling pathway modulation by **2-Nitrophenyl phenyl sulfide**.

Conclusion

The presented characterization data provides a robust validation of the structure and purity of **2-Nitrophenyl phenyl sulfide**. The comparison with its structural isomers and analogs highlights the unique spectroscopic and physical properties of the target compound, enabling its unambiguous identification. The detailed experimental protocols offer a standardized approach for researchers to reproduce these findings and ensure the quality of their materials. This guide serves as a critical resource for scientists engaged in research and development where the precise characterization of chemical entities is paramount.

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- To cite this document: BenchChem. [A Comparative Guide to the Characterization of 2-Nitrophenyl Phenyl Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057185#validation-of-2-nitrophenyl-phenyl-sulfide-through-characterization-data\]](https://www.benchchem.com/product/b057185#validation-of-2-nitrophenyl-phenyl-sulfide-through-characterization-data)

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